2,4,7-Trichloro-8-fluoro-1,6-naphthyridine
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Overview
Description
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with chlorine and fluorine substituents at specific positions .
Preparation Methods
The synthesis of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine involves several steps. One common synthetic route includes the chlorination and fluorination of a naphthyridine precursor. The reaction conditions typically involve the use of chlorinating and fluorinating agents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial properties.
Biological Research: The compound is used in various biological assays to study its effects on different cell lines and microorganisms.
Industrial Applications: It is utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-8-fluoro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,4,7-Trichloro-8-fluoro-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
2,4,7-Trichloro-8-fluoro-3-nitro-1,6-naphthyridine: This compound has a nitro group at the 3-position, which may confer different biological activities.
This compound-3-carbonitrile: The presence of a carbonitrile group can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity .
Properties
Molecular Formula |
C8H2Cl3FN2 |
---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2,4,7-trichloro-8-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H2Cl3FN2/c9-4-1-5(10)14-7-3(4)2-13-8(11)6(7)12/h1-2H |
InChI Key |
JKMVDTJJVIMOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=C(C(=C2N=C1Cl)F)Cl)Cl |
Origin of Product |
United States |
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